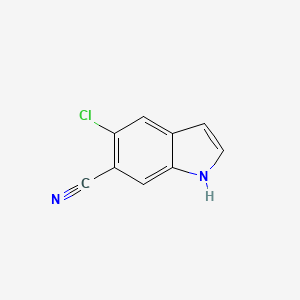

5-Chloro-1H-indole-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C9H5ClN2 . It has a molecular weight of 176.60 g/mol . The IUPAC name for this compound is 5-chloro-1H-indole-6-carbonitrile .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indole-6-carbonitrile includes a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI representation of the molecule isInChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H . Physical And Chemical Properties Analysis

5-Chloro-1H-indole-6-carbonitrile has a molecular weight of 176.60 g/mol and a density of 1.4±0.1 g/cm3 . Its boiling point is 393.3±22.0 °C at 760 mmHg . The compound has a topological polar surface area of 39.6 Ų and a heavy atom count of 12 .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .

Metabolic Syndrome and IDDM Treatment

5-Chloro-1H-indole-6-carbonitrile has been used as a reactant for the preparation of novel PPARα/γ dual agonists . These compounds hold potential for treating metabolic syndrome and insulin-dependent diabetes mellitus (IDDM) .

Chemoselective and Regioselective Synthesis

Researchers have utilized this compound for the chemoselective and regioselective preparation of benzoyl indoles . Such reactions allow for the controlled modification of indole derivatives .

Parallel Synthesis of Dihydroisoquinolines

5-Chloro-1H-indole-6-carbonitrile serves as a reactant in the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .

Hydroarylation of Alkynes

This compound has been involved in the synthesis of vinylindoles by hydroarylation of alkynes using an indium bromide catalyst .

Other Applications

While not exhaustive, additional research areas include the synthesis of pyrimidines and the construction of annulated indole natural products .

Safety and Hazards

Orientations Futures

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Researchers hope that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Mécanisme D'action

Target of Action

5-Chloro-1H-indole-6-carbonitrile is a derivative of the indole compound . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity of the indole derivative.

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels .

Action Environment

It is generally known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .

Propriétés

IUPAC Name |

5-chloro-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOHWURGVUMHRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-indole-6-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)

![N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2381892.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2381893.png)

![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)

![1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B2381900.png)